![molecular formula C16H14N2O6 B014187 2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone CAS No. 166442-35-9](/img/structure/B14187.png)
2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone
Overview
Description
“2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone” is a chemical compound used in proteomics research . It has a molecular formula of C16H14N2O6 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone” aren’t readily available. The compound’s molecular formula is C16H14N2O6 , but further details like its melting point, boiling point, and density aren’t specified in the sources I found.Scientific Research Applications
Synthesis of Coumarin Derivatives
The compound can be used in the synthesis of coumarin derivatives, which have a myriad of applications in medical science, biomedical research, and many industrial branches . The method involves DDQ as a redox mediator, inexpensive glassy carbon electrodes to facilitate an intramolecular lactonization of biphenyl-2-carboxylic acid derivatives .
Hydrophilic/Hydrophobic Interaction
The compound can be used to study the effect of hydrophilic/hydrophobic interactions on the phase transition temperature of N-isopropylacrylamide terpolymers . This study could be progressed in the future for the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
Drug and Gene Delivery
The compound can be used in the design of suitable nanocarriers that are able to load simultaneously anticancer drugs and nucleic acids due to their different physico-chemical properties . The drug-loaded nanoparticles can be further used to form micelleplexes in aqueous media through electrostatic interactions with DNA .
Synthesis of Chalcone Derivatives
The compound can be used in the synthesis of chalcone derivatives, which are known to possess a wide range of pharmacological activities including antioxidant activity and antibacterial activities .
5. Synthesis of Amphiphilic Block Copolymer Micelles The compound can be used in the synthesis of amphiphilic block copolymer micelles co-loaded with quercetin and DNA . These micelles can be used for simultaneous DNA and drug codelivery .
Synthesis of Functional Polymers
The compound can be used in the synthesis of functional polymers with thermo-pH responsivity . These polymers can be used in various applications such as drug delivery systems .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)11-5-4-10(18(23)24)7-13(11)16(21)22/h3-8,19H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRWAMBIGMTQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403031 | |
Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone | |
CAS RN |
166442-35-9 | |
Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.